2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride, with the chemical formula C9H12Cl2N2O, is a dihydrochloride salt of a substituted aminophenol. This compound features an ethylamino group attached to the methyl position of the phenolic ring, making it structurally distinct among aminophenols. The molecular weight of this compound is approximately 239.142 g/mol. It appears as a dark-red solid and is primarily used in various biochemical applications, particularly in proteomics research and medicinal chemistry .
The chemical behavior of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride can be characterized by its ability to participate in various reactions typical of aminophenols:
These reactions are significant for its applications in drug development and biochemical assays.
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride exhibits notable biological activities:
The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride typically involves several steps:
These methods allow for the production of high-purity compounds suitable for research and application.
The primary applications of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride include:
Studies on the interactions of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride with various biological molecules are crucial for understanding its mechanism of action. Key areas of focus include:
Several compounds share structural similarities with 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 4-Aminophenol | C6H7NO | A simple aminophenol used widely as an analgesic. |
| N-(2-Hydroxyethyl)aniline | C8H11NO | Contains a hydroxyethyl group; used in dye synthesis. |
| 2-Amino-5-methylphenol | C7H9N | Exhibits antioxidant properties; used in various chemical syntheses. |
What sets 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride apart is its specific ethylamino substitution on the phenolic ring, which enhances its solubility and potential biological activity compared to simpler aminophenols. This unique structure may contribute to its distinct reactivity and applications in medicinal chemistry.
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride (CAS: 86177-06-2) emerged as a synthetic intermediate during the late 20th century in pharmaceutical research. Its development was driven by the need for modified aminophenol derivatives with enhanced solubility and reactivity for drug discovery. Early synthetic routes involved reductive amination of 4-nitrophenol derivatives, as documented in studies exploring antifilarial agents. The compound gained prominence due to its structural versatility, enabling functionalization at both the aromatic amine and ethylamino side chain.
This dihydrochloride salt addresses key challenges in medicinal chemistry:
Its role as a precursor in synthesizing N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines highlights its importance in developing antiparasitic agents.
Recent applications include:
This compound belongs to a distinct subclass characterized by:
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride represents a substituted aminophenol derivative with the molecular formula C9H16Cl2N2O for the dihydrochloride salt form [4] [8]. The compound exists as a protonated salt where the free base has the molecular formula C9H14N2O . The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride, reflecting its structural components and salt formation [4].
The molecular structure features a benzene ring substituted with both a primary amino group at the 4-position and a hydroxyl group at the 1-position, characteristic of aminophenol derivatives [3]. Additionally, the molecule contains an ethylamino side chain attached via a methylene bridge at the 2-position of the benzene ring . The dihydrochloride salt formation occurs through protonation of the basic nitrogen atoms, enhancing the compound's solubility and stability in aqueous solutions .
The compound is registered under Chemical Abstracts Service number 86177-06-2, providing a unique identifier for this specific chemical entity [4]. The molecular weight of the dihydrochloride salt is 239.14 grams per mole, while the free base form has a molecular weight of 166.22 grams per mole [4] [8].
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride exhibits distinctive physical characteristics that distinguish it from related aminophenol compounds [4]. The compound presents as a dark-red solid at room temperature, contrasting with the typically white or light-colored appearance of many aminophenol derivatives [4] [9].
The salt form demonstrates enhanced solubility properties compared to the free base, being readily soluble in both water and methanol [4]. This improved solubility profile results from the ionic nature of the dihydrochloride salt, which facilitates dissolution in polar protic solvents . The formation of the dihydrochloride salt also contributes to the compound's stability, as the ionic interactions help prevent oxidation and degradation that commonly affect aminophenol derivatives [9].
| Property | Value | Reference |
|---|---|---|
| Physical Appearance | Solid | [4] |
| Color | Dark-red | [4] |
| State at Room Temperature | Solid | [4] |
| Solubility in Water | Soluble | [4] |
| Solubility in Methanol | Soluble | [4] |
| Stability | Enhanced stability due to salt formation |
The compound's physical properties reflect the presence of both hydrophilic and hydrophobic structural elements [3]. The phenolic hydroxyl group and amino functionalities contribute to hydrogen bonding capabilities, while the aromatic ring and ethyl substituent provide hydrophobic character [3] [9].
Ultraviolet-visible spectroscopy provides valuable insights into the electronic structure and chromophoric properties of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride [13] [14]. Aminophenol derivatives typically exhibit characteristic absorption bands in the ultraviolet and near-visible regions due to π-π* transitions within the aromatic system and n-π* transitions involving the amino and hydroxyl substituents [13] [16].
The compound demonstrates significant absorption spanning the 250-350 nanometer region, characteristic of aminophenol derivatives [13] [16]. This broad absorption envelope results from multiple electronic transitions, including those originating from the substituted benzene ring and the electron-donating effects of the amino groups [13]. The phenolic hydroxyl group contributes additional absorption features, typically appearing in the 275-300 nanometer range [14].
Derivative ultraviolet spectrophotometric methods have proven effective for analyzing aminophenol compounds in complex mixtures [13]. Studies on related aminophenol derivatives demonstrate that spectral differentiation can be achieved through derivative ratio-zero crossing spectra and double divisor ratio spectra techniques [13]. These methods exploit the unique absorption characteristics of individual aminophenol isomers to enable simultaneous quantification [13].
The ultraviolet-visible spectrum of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride would be expected to show enhanced absorption compared to simple aminophenol due to the additional ethylamino substituent, which can participate in extended conjugation and electron donation to the aromatic system [16]. The presence of the dihydrochloride salt form may also influence the spectral properties through changes in the electronic environment of the chromophoric groups [14].
Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride [18] [19]. The compound contains several characteristic functional groups that produce distinctive infrared absorption bands, enabling structural confirmation and purity assessment [18].
The phenolic hydroxyl group typically exhibits a broad absorption band in the 3200-3600 wavenumber range, resulting from O-H stretching vibrations [18] [19]. This band may show broadening and shifting due to hydrogen bonding interactions, particularly in the solid state [18]. The primary amino group at the 4-position contributes N-H stretching vibrations in the 3300-3500 wavenumber region, appearing as characteristic doublet peaks for primary amines [18] [19].
The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber range, while aliphatic C-H stretches from the ethyl group occur at slightly lower frequencies [18]. The aromatic C=C stretching vibrations produce multiple bands in the 1450-1650 wavenumber region, reflecting the substituted benzene ring system [19].
| Infrared Band Assignment | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| O-H stretch (phenolic) | 3200-3600 | [18] [19] |
| N-H stretch (primary amine) | 3300-3500 | [18] [19] |
| Aromatic C-H stretch | 3000-3100 | [18] |
| C=C stretch (aromatic) | 1450-1650 | [19] |
| C-N stretch | 1000-1350 | [18] [19] |
The C-N stretching vibrations associated with both the aromatic amino group and the aliphatic ethylamino side chain appear in the 1000-1350 wavenumber range [18] [19]. The dihydrochloride salt formation may introduce additional features related to N-H...Cl⁻ interactions and modified vibrational coupling patterns [18].
Nuclear magnetic resonance spectroscopy serves as a powerful tool for elucidating the molecular structure and conformational properties of 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride [23] [25]. Both proton and carbon-13 nuclear magnetic resonance provide complementary structural information about this complex aminophenol derivative [23] [27].
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the various proton environments within the molecule [25] [27]. The aromatic protons typically appear in the 6.4-7.3 parts per million region, with specific chemical shifts depending on the substitution pattern and electronic effects of the amino and hydroxyl groups [23] [25]. The phenolic hydroxyl proton resonates at 8.4-9.2 parts per million in dimethyl sulfoxide-d6, appearing as a exchangeable signal [23] [25].
The ethylamino side chain contributes multiple proton signals, including the methylene bridge protons and the ethyl group protons [25]. The amino group protons appear as broad signals in the 4.4-4.8 parts per million range, though these may be subject to exchange depending on the solvent system and salt form [23] [25].
Studies on related aminophenol compounds demonstrate that the chemical shifts of amino group protons show linear correlations with the s-character of nitrogen-hydrogen bonds [27]. This relationship provides insights into the hybridization state and electronic environment of the nitrogen atoms within the molecule [27].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and substitution patterns [26] [28]. The aromatic carbons typically appear in the 100-160 parts per million region, with specific chemical shifts reflecting the electron-donating or electron-withdrawing effects of the substituents [26]. The aliphatic carbons from the ethylamino side chain resonate at characteristic frequencies for secondary and primary carbon atoms [28].
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement and intermolecular interactions in crystalline 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride [30] [32]. While specific crystallographic data for this exact compound were not identified in the literature search, studies on related aminophenol hydrochloride salts provide valuable insights into the expected structural features [32].
Crystallographic studies of aminophenol hydrochloride derivatives reveal characteristic hydrogen bonding patterns that stabilize the crystal structure [32]. The chloride anions typically participate in multiple hydrogen bonds with the protonated amino groups and phenolic hydroxyl groups, creating extended hydrogen bond networks [32]. These interactions contribute to the enhanced stability and solubility properties observed in aminophenol hydrochloride salts [30].
The crystal packing of aminophenol derivatives often involves π-π stacking interactions between aromatic rings, supplemented by hydrogen bonding networks [30] [31]. The presence of multiple nitrogen and oxygen atoms in 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride provides numerous opportunities for hydrogen bond formation, likely resulting in a highly organized crystal structure [32].
Monoclinic and orthorhombic crystal systems are commonly observed for aminophenol derivatives, with space groups that accommodate the molecular symmetry and intermolecular interactions [30] [31]. The dihydrochloride salt form may adopt different crystal structures compared to the free base, reflecting the ionic nature and different intermolecular interactions [32].
The solid-state structure influences the physical properties of the compound, including its color, solubility, and stability characteristics [30]. The dark-red color observed for this compound may result from extended conjugation or charge-transfer interactions within the crystal lattice [30] [31].
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride belongs to the broader class of substituted aminophenol derivatives, each exhibiting unique structural and physicochemical properties [3] [34]. A systematic comparison with related compounds reveals the distinctive features and potential applications of this specific derivative [34] [35].
The parent compound 4-aminophenol serves as the fundamental structural unit, featuring a para-relationship between the amino and hydroxyl groups [3] [9]. This arrangement provides optimal electronic communication between the substituents, contributing to the compound's chemical reactivity and spectroscopic properties [9] [12]. The molecular weight of 4-aminophenol is 109.13 grams per mole, significantly lower than the target compound due to the absence of the ethylamino side chain and chloride counterions [9].
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| 4-Aminophenol | C6H7NO | 109.13 | 188 | Para-amino to hydroxyl | [9] [12] |
| 2-Aminophenol | C6H7NO | 109.13 | Variable | Ortho-amino to hydroxyl | [29] |
| 3-Aminophenol | C6H7NO | 109.13 | 121-123 | Meta-amino to hydroxyl | [19] |
| 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride | C9H16Cl2N2O | 239.14 | Not specified | Ethylamino side chain | [4] [8] |
| 4-Amino-3-methylphenol | C7H9NO | 123.15 | Variable | Methyl substitution | [18] |
| 2-(Ethylamino)-4-methylphenol | C9H13NO | 151.21 | Variable | Ethylamino substitution | [5] [7] |
The positional isomers 2-aminophenol and 3-aminophenol demonstrate how substituent positioning affects molecular properties [29] [19]. The ortho-aminophenol (2-aminophenol) exhibits different hydrogen bonding patterns and crystal structures compared to the para-isomer, while the meta-aminophenol (3-aminophenol) shows intermediate properties [29] [19] [32].
Structural modifications through alkyl substitution, as seen in 4-amino-3-methylphenol and 2-(ethylamino)-4-methylphenol, illustrate the effects of alkyl groups on physicochemical properties [5] [7] [18]. These modifications typically increase molecular weight and alter solubility characteristics while maintaining the core aminophenol functionality [34] [35].
The incorporation of the ethylamino side chain in 2-[(Ethylamino)methyl]-4-aminophenol represents a significant structural elaboration that introduces additional hydrogen bonding sites and increases molecular complexity [34]. This modification enhances the compound's potential for specific molecular interactions and may contribute to unique biological or chemical properties [35] [36].